Cl2CHB[OCH(CH3)2]2Cl_2CHB[OCH(CH_3)_2]_2Cl2CHB[OCH(CH3)2]2
. It’s often used as a reagent in various chemical reactions . However, the specific applications, methods of application, and results of using this compound in scientific research are not readily available in the sources I have access to.Dichloromethyldiisopropoxyborane is an organoboron compound characterized by the presence of two isopropoxy groups and two chlorine atoms attached to a central boron atom. This structure imparts specific reactivity patterns, making it useful in various chemical transformations. The compound's molecular formula is C₉H₁₉BCl₂O₂, indicating a relatively complex structure that contributes to its unique chemical behavior.
The synthesis of dichloromethyldiisopropoxyborane typically involves several steps:
Dichloromethyldiisopropoxyborane finds applications primarily in organic synthesis:
Research into the interactions of dichloromethyldiisopropoxyborane with other chemical species has revealed its ability to form complexes with various nucleophiles. These interactions are crucial for understanding its reactivity and potential applications in synthetic organic chemistry. Studies have shown that the compound can stabilize reactive intermediates, which can lead to enhanced reaction rates and selectivity .
Dichloromethyldiisopropoxyborane shares similarities with various other organoboron compounds. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Trimethylborane | Three methyl groups attached to boron | Highly reactive; used in hydroboration |
Diethylborane | Two ethyl groups attached to boron | Less sterically hindered than dichloromethyldiisopropoxyborane |
Triisobutylborane | Three isobutyl groups attached to boron | Very bulky; used in selective reactions |
Dichloromethyldiisopropoxyborane stands out due to its dual chlorine substituents and branched alkoxy groups, which provide a unique balance between steric hindrance and reactivity. This allows it to engage effectively in nucleophilic substitution reactions while also being suitable for hydroboration processes.
Dichloromethyldiisopropoxyborane exists as a well-defined organoboron compound with the molecular formula C₇H₁₅BCl₂O₂ and a molecular weight of 212.91 grams per mole. The compound is formally registered under the Chemical Abstracts Service number 62260-99-5, providing a unique identifier for chemical databases and regulatory purposes. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as dichloromethyl-di(propan-2-yloxy)borane, reflecting its structural composition of a central boron atom bonded to a dichloromethyl group and two isopropoxy substituents.
The molecular structure of dichloromethyldiisopropoxyborane can be represented by the chemical formula Cl₂CHB[OCH(CH₃)₂]₂, which clearly delineates the connectivity pattern between the boron center and its associated functional groups. Alternative nomenclature systems refer to this compound as diisopropyl (dichloromethyl)boronate or boronic acid, (dichloromethyl)-, bis(1-methylethyl) ester, demonstrating the multiple acceptable naming conventions within chemical literature. The compound exhibits characteristic physical properties consistent with its molecular structure, including a density of 1.019 grams per milliliter at 25 degrees Celsius and exists as a liquid under standard laboratory conditions.
The structural framework of dichloromethyldiisopropoxyborane places it within the broader category of organoboranes, which are organic derivatives of borane where carbon-boron bonds constitute the defining feature. The presence of the dichloromethyl group introduces significant electronic and steric effects that influence the compound's reactivity profile, while the diisopropoxy substituents provide stabilization through electron donation to the electron-deficient boron center. This combination of substituents creates a molecule with unique synthetic utility, particularly in reactions requiring controlled transfer of the dichloromethyl moiety to organic substrates.
The historical development of organoboron chemistry provides essential context for understanding the significance of dichloromethyldiisopropoxyborane within the broader landscape of synthetic organic chemistry. The foundation of organoboron chemistry can be traced to the pioneering work of Edward Frankland in 1862, who first prepared organoborane compounds, though their potential remained largely unexplored for nearly a century. The field experienced a transformative period with the groundbreaking research of Herbert C. Brown, whose discovery of the hydroboration reaction in the 1950s revolutionized the accessibility and utility of organoboron compounds.
Brown's seminal discovery occurred somewhat serendipitously during his investigation of reducing agents for organic synthesis. Initially focused on developing new reduction methodologies, Brown's team observed that sodium borohydride could react with alkenes to produce organoborane intermediates, leading to the formal recognition of the hydroboration reaction. This discovery was initially met with skepticism from the chemical community, as organoboron compounds were considered exotic reagents with limited practical applications. However, Brown's persistent exploration of organoborane chemistry ultimately revealed the tremendous synthetic potential of these molecules, culminating in his Nobel Prize recognition in 1979.
The development of specialized organoboron reagents, including compounds like dichloromethyldiisopropoxyborane, represents the continued evolution of this field beyond Brown's initial discoveries. The incorporation of halogenated substituents, particularly dichloromethyl groups, reflects advances in synthetic methodology that enable precise control over molecular reactivity and selectivity. Modern organoboron chemistry has expanded to encompass a vast array of structural motifs and functional applications, from simple hydroboration reactions to sophisticated cross-coupling processes that form the backbone of contemporary pharmaceutical and materials synthesis.
Alfred Stock's earlier contributions to boron chemistry also deserve recognition in this historical context, as his systematic investigation of boron hydrides in the early twentieth century established fundamental understanding of boron-hydrogen bonding that would later inform organoboron development. Stock's meticulous characterization of boron hydrides, despite the experimental challenges posed by their extreme reactivity, provided crucial insights into boron's unique electronic properties and coordination behavior. These foundational studies created the theoretical framework necessary for subsequent advances in organoboron synthesis and application.
Dichloromethyldiisopropoxyborane occupies a prominent position in modern synthetic chemistry as a versatile reagent for carbon-carbon bond formation and molecular construction. The compound's significance derives from its participation in Matteson homologation reactions, where the dichloromethyl group serves as a crucial electrophilic component for stereocontrolled chain extension processes. In these transformations, the compound reacts with chiral boronic esters to form tetrahedral boronate complexes, which subsequently undergo 1,2-migration reactions to afford homologated products with excellent stereochemical control.
The synthetic utility of dichloromethyldiisopropoxyborane extends beyond simple homologation chemistry to encompass a broad range of carbon-heteroatom bond-forming reactions. The compound serves as an effective reagent for introducing dichloromethyl functionality into organic molecules, providing access to valuable synthetic intermediates that can be further elaborated through subsequent chemical transformations. This capability is particularly important in pharmaceutical chemistry, where the introduction of halogenated carbon centers often imparts desirable biological activity and metabolic stability to drug candidates.
Contemporary applications of dichloromethyldiisopropoxyborane demonstrate the sophisticated level of control achievable in modern organoboron chemistry. The compound participates in highly selective reactions that proceed with predictable stereochemical outcomes, enabling the synthesis of complex molecular architectures with multiple stereogenic centers. The use of chiral auxiliaries, such as diisopropylethanediol and dicyclohexylethanediol, in conjunction with dichloromethyldiisopropoxyborane allows for the preparation of enantiomerically enriched products that would be difficult to access through alternative synthetic approaches.
The broader context of organoboron chemistry reveals the fundamental importance of compounds like dichloromethyldiisopropoxyborane in enabling advanced synthetic transformations. Organoboron compounds have become indispensable tools in organic synthesis, facilitating reactions such as Suzuki-Miyaura cross-coupling, hydroboration-oxidation, and various carbon-heteroatom bond-forming processes. The electron-deficient nature of the boron center in these compounds creates highly reactive species that can participate in nucleophilic substitution, migration, and coupling reactions with exceptional efficiency and selectivity.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₅BCl₂O₂ | |
Molecular Weight | 212.91 g/mol | |
CAS Registry Number | 62260-99-5 | |
Physical State | Liquid | |
Density | 1.019 g/mL at 25°C | |
Flash Point | 40°C |
The integration of dichloromethyldiisopropoxyborane into synthetic sequences demonstrates the evolution of organoboron chemistry from simple transformations to sophisticated multi-step processes that enable the construction of complex molecular frameworks. The compound's ability to participate in both nucleophilic and electrophilic processes, depending on reaction conditions and partner molecules, exemplifies the versatility that has made organoboron reagents essential components of modern chemical synthesis. As synthetic chemistry continues to advance toward increasingly complex targets, compounds like dichloromethyldiisopropoxyborane will undoubtedly play crucial roles in developing new methodologies and achieving previously inaccessible molecular structures.
The synthesis of chlorinated boronic esters represents a significant area of organoboron chemistry with applications spanning from pharmaceutical development to materials science. Traditional synthetic routes for preparing these valuable compounds have evolved considerably since the pioneering work of Herbert C. Brown in the mid-20th century [1] [2].
The foundation for modern boronic ester chemistry was established through Brown's extensive research on organoboranes. His work demonstrated that boronic esters could be prepared through several distinct pathways, including hydroboration of unsaturated compounds, transesterification of boronic acids, and reactions of organolithium or Grignard reagents with boron electrophiles [1] [3]. These early methods provided access to a variety of boronic esters but often suffered from limitations in functional group tolerance and regioselectivity [2].
For chlorinated boronic esters specifically, early synthetic approaches typically involved the use of boron trichloride (BCl₃) as a starting material, which would undergo partial substitution with alcohols to form chloroboronic esters [4]. These intermediates could then be further functionalized through reactions with organometallic reagents. However, these methods often required harsh conditions and produced mixtures of products that were difficult to separate [5].
In 1983, Herbert C. Brown and Thomas E. Cole published a seminal paper in Organometallics (Volume 2, Issue 10, pages 1316-1319) that described a simple and efficient method for preparing boronic esters from organolithium reagents and selected trialkoxyboranes [6] [7]. This work represented a significant advancement in the field by providing a more controlled and versatile approach to boronic ester synthesis.
Recent decades have witnessed remarkable progress in the development of new methods for boronate ester synthesis, driven by the increasing importance of these compounds in organic synthesis, medicinal chemistry, and materials science [10] [11].
One of the most significant advancements in modern boronate ester synthesis has been the development of transition metal-catalyzed borylation reactions. These methods enable the direct conversion of C-H bonds to C-B bonds, providing a more atom-economical and sustainable approach to boronate ester synthesis [12].
Iridium-catalyzed C-H borylation, pioneered by Hartwig, Smith, and others, has emerged as a particularly powerful method for the synthesis of arylboronate esters [12]. This approach allows for the regioselective borylation of arenes and heteroarenes under mild conditions and has found widespread application in the synthesis of complex molecules [12]. The high functional group tolerance and predictable regioselectivity of these reactions make them valuable tools for late-stage functionalization of complex molecules.
Copper-catalyzed borylation reactions have also gained prominence as versatile methods for boronate ester synthesis [11]. These reactions can be used for the borylation of alkenes, alkynes, and alkyl halides, providing access to a diverse range of boronate esters. The development of enantioselective variants of these reactions has further expanded their synthetic utility, enabling the preparation of chiral boronate esters with high levels of stereoselectivity [11].
A recent breakthrough in boronate ester synthesis is the development of decarboxylative borylation reactions, which allow for the conversion of carboxylic acids to boronate esters [13]. This approach, pioneered by Baran and colleagues, involves the transformation of carboxylic acids into redox-active esters, which then undergo nickel-catalyzed decarboxylative borylation to form boronate esters [13].
The decarboxylative borylation methodology is particularly valuable for the late-stage functionalization of complex molecules, as it enables the selective conversion of carboxylic acid groups to boronate esters in the presence of various other functional groups. This approach has been successfully applied to the modification of natural products and pharmaceutical compounds, demonstrating its utility in medicinal chemistry applications [13].
The synthesis of dichloromethyldiisopropoxyborane (C₇H₁₅BCl₂O₂) requires careful optimization of reaction conditions to achieve high yields and purity. The procedure developed by Brown and Cole, as documented in their 1983 Organometallics paper, provides a foundation for this synthesis [14].
According to the information available from Chemical Book and other sources, the synthesis of dichloromethyldiisopropoxyborane involves the following key steps [14]:
Preparation of the Reaction Environment:
Reaction of Diisopropoxyborane with Chloromethyllithium:
Warming and Further Reaction:
Addition of Hydrogen Chloride:
Isolation and Purification:
This procedure reportedly yields dichloromethyldiisopropoxyborane in approximately 84% yield [14].
Several factors are critical for the successful synthesis of dichloromethyldiisopropoxyborane:
Temperature Control: The initial reaction with chloromethyllithium must be conducted at very low temperatures (-98°C) to control the reactivity of the organolithium reagent and prevent side reactions [14].
Addition Rate: Slow addition of the chloromethyllithium reagent is essential to maintain temperature control and ensure selective reaction with the boron center [14].
Inert Atmosphere: Rigorous exclusion of oxygen and moisture is necessary throughout the synthesis to prevent decomposition of the organolithium reagent and hydrolysis of the boron-containing intermediates and products [14].
Purification Technique: Distillation under appropriate conditions is crucial for obtaining high-purity dichloromethyldiisopropoxyborane, as the compound has a specific boiling point and is sensitive to thermal decomposition [14] [15].
The purification and isolation of boronic esters, including dichloromethyldiisopropoxyborane, present unique challenges due to their sensitivity to moisture and potential for decomposition. Several techniques have been developed to address these challenges and obtain high-purity boronic esters [16] [17].
Historically, distillation has been the method of choice for purifying volatile boronic esters like dichloromethyldiisopropoxyborane [14]. This approach takes advantage of the differences in boiling points between the desired product and impurities. However, distillation may not be suitable for thermally sensitive boronic esters or those with high boiling points [14].
For less volatile boronic esters, recrystallization has been employed as a purification technique. This method relies on the differential solubility of the boronic ester and impurities in selected solvents. While effective for certain boronic esters, recrystallization may be challenging for compounds that are highly soluble or prone to hydrolysis [4].
Recent advancements in chromatographic techniques have significantly improved the purification of boronic esters [16] [17]. However, standard silica gel chromatography often leads to significant losses of boronic esters due to their interaction with the silanol groups on the silica surface, resulting in hydrolysis or strong adsorption [16].
To address this issue, Hitosugi and colleagues developed a modified chromatographic method specifically designed for the purification of pinacol boronic esters [16] [17]. This approach involves the impregnation of silica gel with boric acid, which effectively suppresses the over-adsorption of boronic esters on the silica surface. The method has been successfully applied to both thin-layer chromatography (TLC) and flash column chromatography, enabling the efficient purification of a wide range of boronic esters with minimal loss [16] [17].
Another approach involves the use of neutral alumina as the stationary phase, which typically exhibits less reactivity toward boronic esters compared to silica gel. This method can be particularly effective for the purification of sensitive boronic esters that are prone to hydrolysis on silica [17].
For dichloromethyldiisopropoxyborane and similar moisture-sensitive boronic esters, specialized isolation techniques are often required [14]. These may include:
Inert Filtration: Filtration under an inert atmosphere to remove solid byproducts while preventing exposure to moisture [14].
Solvent Extraction: Selective extraction using appropriate solvent systems to separate the boronic ester from water-soluble impurities [14].
Freeze-Pump-Thaw Cycles: For highly volatile boronic esters, freeze-pump-thaw cycles can be used to remove volatile impurities while retaining the desired product [4].
Sublimation: In some cases, sublimation under reduced pressure can provide highly pure boronic esters, particularly for crystalline compounds [4].
Flammable;Irritant